2-Amino-3-(methylamino)propanoic acid
CAS No.: 17463-44-4
Cat. No.: VC21049954
Molecular Formula: C4H10N2O2
Molecular Weight: 118.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17463-44-4 |
---|---|
Molecular Formula | C4H10N2O2 |
Molecular Weight | 118.13 g/mol |
IUPAC Name | 2-amino-3-(methylamino)propanoic acid |
Standard InChI | InChI=1S/C4H10N2O2/c1-6-2-3(5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8) |
Standard InChI Key | UJVHVMNGOZXSOZ-UHFFFAOYSA-N |
SMILES | CNCC(C(=O)O)N |
Canonical SMILES | CNCC(C(=O)O)N |
Chemical Structure and Properties
2-Amino-3-(methylamino)propanoic acid possesses a relatively simple structure but exhibits complex biological activities. As a modified amino acid, it contains both primary and secondary amine functionalities which contribute significantly to its reactivity and solubility profiles.
Basic Chemical Identifiers
The compound has several important chemical identifiers that are essential for its proper classification and study. These identifiers are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₄H₁₀N₂O₂ |
Molecular Weight | 118.13 g/mol |
CAS Numbers | 17463-44-4, 16676-91-8, 15920-93-1 |
IUPAC Name | 2-amino-3-(methylamino)propanoic acid |
Standard InChI | InChI=1S/C4H10N2O2/c1-6-2-3(5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8) |
Standard InChIKey | UJVHVMNGOZXSOZ-UHFFFAOYSA-N |
SMILES | CNCC(C(=O)O)N |
The compound is also known by several synonyms, including alpha-amino-beta-methylaminopropionate, beta-methylamino-L-alanine, and L-BMAA.
Physical and Chemical Properties
The physical and chemical properties of 2-Amino-3-(methylamino)propanoic acid play crucial roles in its behavior in both experimental settings and biological systems:
Property | Value |
---|---|
Physical State | Solid (white) |
Density | 1.157 g/cm³ |
Boiling Point | 284.2°C at 760 mmHg |
Flash Point | 125.7°C |
Vapor Pressure | 3.9×10⁻⁹ mm Hg at 25°C (est.) |
Solubility | Highly water-soluble: ~1.0×10⁶ mg/L at 25°C |
Index of Refraction | 1.484 |
The compound exhibits excellent water solubility, which contributes to its bioavailability and distribution in biological systems .
Natural Occurrence and Sources
2-Amino-3-(methylamino)propanoic acid occurs naturally in several environmental sources, with its presence raising significant health concerns due to potential human exposure.
Plant Sources
The compound is notably found in cycad plants, particularly those of the genus Cycas. These gymnosperms have historically been used as food sources in certain regions, which has led to concerns about dietary exposure to this neurotoxic compound.
Cyanobacterial Production
Recent research has identified cyanobacteria as another significant source of 2-Amino-3-(methylamino)propanoic acid. Environmental factors such as climate change and eutrophication can influence the production of this compound by cyanobacterial communities, potentially increasing its prevalence in aquatic ecosystems.
Synthesis and Production Methods
The synthesis of 2-Amino-3-(methylamino)propanoic acid can be achieved through various chemical methods, each with specific advantages depending on the intended application.
Derivatives and Salt Forms
The hydrochloride salt of 2-Amino-3-(methylamino)propanoic acid (CAS: 44119677) is particularly important for research applications. This form provides improved stability and solubility characteristics compared to the free acid .
Another notable derivative is BOC-(S)-2-AMINO-3-(METHYLAMINO)PROPANOIC ACID (CAS: 124730-14-9), which features a tert-butyloxycarbonyl (BOC) protecting group. This protected form is useful in peptide synthesis and other chemical applications where controlling the reactivity of the amino group is necessary .
Biological Activities and Mechanisms
The biological activities of 2-Amino-3-(methylamino)propanoic acid are primarily related to its neurotoxic properties and interactions with cellular systems.
Neurotoxic Mechanisms
2-Amino-3-(methylamino)propanoic acid functions as an excitatory neurotoxin. Its structural similarity to glutamate likely allows it to interact with glutamate receptors, potentially leading to excitotoxicity. Additionally, the compound may cause protein misfolding and aggregation, which are hallmarks of neurodegenerative diseases.
Blood-Brain Barrier Penetration
Research indicates that 2-Amino-3-(methylamino)propanoic acid can cross the blood-brain barrier, albeit with limited permeability. This ability enables the compound to reach the central nervous system, where it can exert its neurotoxic effects. Under certain conditions, such as repeated exposure or compromised blood-brain barrier integrity, the compound may accumulate to toxic levels in the brain.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic profile of 2-Amino-3-(methylamino)propanoic acid is essential for assessing its potential health risks and developing effective interventions.
Absorption and Distribution
The compound demonstrates high oral bioavailability, with approximately 80% absorption into the systemic circulation observed in cynomolgus monkeys. After absorption, it is rapidly distributed throughout the body, with particular concern regarding its distribution to the central nervous system.
Metabolism and Elimination
Pharmacokinetic studies in rats have shown that 2-Amino-3-(methylamino)propanoic acid is slowly eliminated from the body after distribution. This slow elimination may contribute to its potential for bioaccumulation with repeated exposure, increasing the risk of reaching toxic concentrations in vulnerable tissues.
Health Implications and Neurotoxicity
The health implications of exposure to 2-Amino-3-(methylamino)propanoic acid are significant and have been the subject of extensive research.
Association with Neurodegenerative Diseases
2-Amino-3-(methylamino)propanoic acid has been linked to various neurodegenerative conditions, most notably amyotrophic lateral sclerosis (ALS) and Parkinson's disease. These associations have been observed particularly in populations with dietary exposure to cycad products containing the compound.
Excitotoxicity and Neuronal Damage
The compound's excitotoxic properties can lead to neuronal damage through excessive stimulation of receptors, calcium influx, and subsequent cellular damage. These mechanisms potentially contribute to the progressive neurodegeneration observed in associated conditions.
Research Applications and Studies
2-Amino-3-(methylamino)propanoic acid has various applications in scientific research, particularly in studies focused on neurodegenerative diseases and amino acid transport systems.
Neurodegenerative Disease Research
As a compound implicated in neurodegenerative conditions, 2-Amino-3-(methylamino)propanoic acid serves as a valuable tool for studying disease mechanisms, potential interventions, and biomarkers. Researchers use the compound to model neurodegenerative processes and test potential protective or therapeutic agents.
Amino Acid Transport Studies
Research involving amino acid transporters has utilized related compounds. For instance, studies have examined fluorinated derivatives of amino acids for their potential in tumor imaging via positron emission tomography (PET), based on their interaction with amino acid transport systems .
Related Compounds and Derivatives
Several compounds structurally related to 2-Amino-3-(methylamino)propanoic acid have been studied for their chemical properties and biological activities.
Hydrochloride Salt Forms
The hydrochloride salt of 2-Amino-3-(methylamino)propanoic acid (C₄H₁₁ClN₂O₂, MW: 154.59 g/mol) is commonly used in research settings due to its improved stability. This salt form maintains the core structure and activity of the parent compound while offering practical advantages for handling and storage .
Structurally Similar Compounds
Several structurally similar compounds have been identified and studied, including:
-
2-Methyl-3-(methylamino)propanoic acid hydrochloride (C₅H₁₂ClNO₂)
-
2-Amino-3-(ethylamino)propanoic acid
-
2-Amino-3-(benzylamino)propanoic acid dihydrochloride
These related compounds may share certain properties with 2-Amino-3-(methylamino)propanoic acid but often exhibit distinct biological activities and applications.
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